BRD4 Selectivity: FL-411 Exhibits >57-Fold BRD4 Selectivity Over BRD2, Unmatched by Pan-BET Inhibitors
FL-411 is a BRD4-selective inhibitor, with an IC50 of 0.43 ± 0.09 μM for BRD4 BD1, while showing substantially reduced affinity for BRD2 (IC50 = 24.6 ± 0.70 μM) and minimal inhibition of BRD3 (IC50 >100 μM) as measured by TR-FRET assay . In head-to-head comparison, the pan-BET inhibitor (+)-JQ1 exhibits IC50 values of 77 nM and 33 nM for BRD4 BD1 and BD2 respectively, with similar potency across BRD2 and BRD3, demonstrating no meaningful inter-BET selectivity [1]. I-BET762 displays IC50 values of 32.5-42.5 nM for BRD2, BRD3, and BRD4, with no selectivity among BET family members .
| Evidence Dimension | BRD4 vs. BRD2/BRD3 selectivity (IC50) |
|---|---|
| Target Compound Data | BRD4 BD1: 0.43 ± 0.09 μM; BRD2: 24.6 ± 0.70 μM; BRD3: >100 μM |
| Comparator Or Baseline | JQ1: BRD4 BD1 77 nM, BRD4 BD2 33 nM (no inter-BET selectivity); I-BET762: BRD2 32.5 nM, BRD3 42.4 nM, BRD4 36.1 nM (no inter-BET selectivity) |
| Quantified Difference | FL-411 BRD4/BRD2 selectivity ratio = 57.2-fold; BRD4/BRD3 >233-fold; JQ1 and I-BET762 show <2-fold selectivity among BET members |
| Conditions | TR-FRET assay for FL-411 and I-BET762; fluorescence anisotropy (FA) for JQ1 |
Why This Matters
This selectivity profile enables experimental dissection of BRD4-specific functions without confounding effects from BRD2/BRD3 co-inhibition, which is critical for target validation and mechanistic studies.
- [1] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. (+)-JQ1 IC50 values: BRD4 BD1 77 nM, BRD4 BD2 33 nM. View Source
